

Denaverine Hydrochloride: A Comprehensive Technical Guide on its Discovery and History

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Compound of Interest

Compound Name: *Denaverine hydrochloride*

Cat. No.: *B047826*

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Abstract

Denaverine hydrochloride is a spasmolytic agent with a history of use in both human and veterinary medicine. This document provides an in-depth technical overview of its discovery, historical development, mechanism of action, synthesis, and key experimental findings. Quantitative data from preclinical and clinical studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for pivotal studies are provided, and its signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its pharmacological profile.

Discovery and History

Denaverine was developed in Germany and patented in 1974.^[1] It is a derivative of benzilic acid and was identified for its spasmolytic properties, acting as a smooth muscle relaxant.^[2] In veterinary medicine, it is primarily known under the trade name Sensiblex and is used to relax the myometrium in cows, dogs, sheep, and pigs during parturition.^{[1][2]} In human medicine, it has been used under the trade name Spasmalgan for the treatment of urogenital and gastrointestinal spasms.^[1]

Synthesis

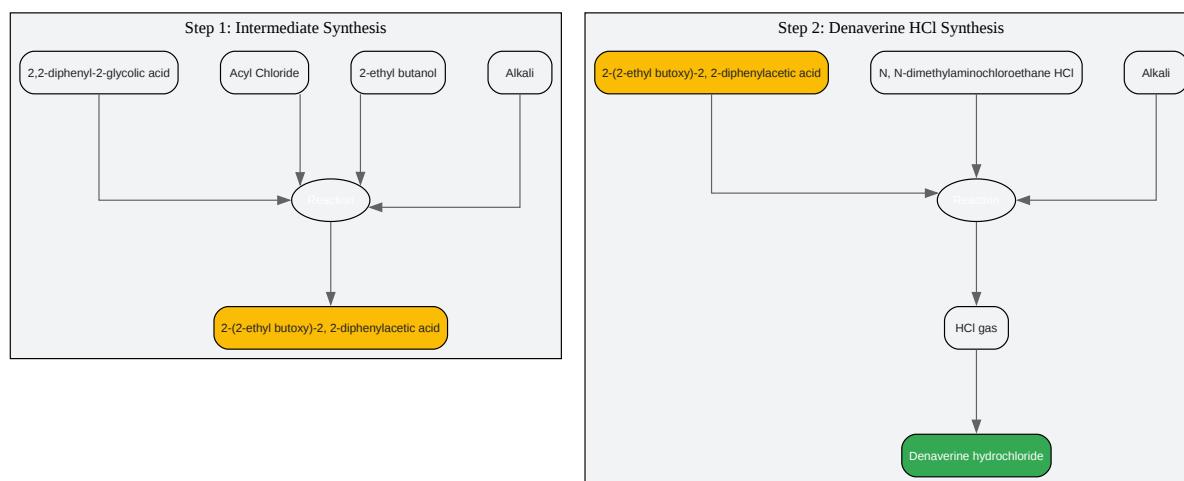
A patented method for the synthesis of **Denaverine hydrochloride** involves a two-step process.[3]

Step 1: Formation of 2-(2-ethyl butoxy)-2, 2-diphenylacetic acid

2,2-diphenyl-2-glycolic acid is reacted with an acyl chloride. Subsequently, 2-ethyl butanol and an alkali are added to yield the intermediate, 2-(2-ethyl butoxy)-2, 2-diphenylacetic acid.[3]

Step 2: Formation of **Denaverine hydrochloride**

The intermediate from Step 1 is reacted with N, N-dimethylaminochloroethane hydrochloride in the presence of an alkali. Hydrogen chloride gas is then introduced, followed by concentration and filtration to obtain **Denaverine hydrochloride**.[3]



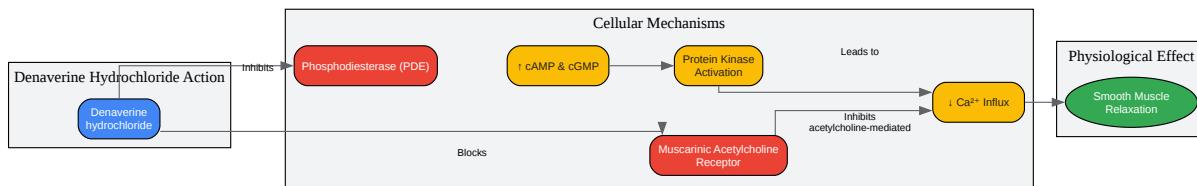
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Caption: Synthesis workflow of **Denaverine hydrochloride**.

Mechanism of Action

Denaverine hydrochloride exerts its spasmolytic effects through a dual mechanism of action:

- Phosphodiesterase (PDE) Inhibition: Similar to papaverine, **Denaverine hydrochloride** inhibits phosphodiesterase enzymes. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn activates protein kinases that phosphorylate various downstream targets, ultimately resulting in smooth muscle relaxation.[4][5]
- Anticholinergic Activity: The compound also exhibits anticholinergic properties by blocking muscarinic acetylcholine receptors. This antagonizes the contractile effects of acetylcholine on smooth muscle.[4][6]

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Caption: Signaling pathway of **Denaverine hydrochloride**.

Quantitative Data Veterinary Dosage

Animal Species	Dosage per Animal	Approximate mg/kg Body Weight (bw)	Route of Administration
Heifers and Cows	200 - 400 mg	~0.8 mg/kg	Intramuscular (IM)
Sheep	80 - 120 mg	~0.8 mg/kg	Intramuscular (IM)
Pigs	200 mg	~1.2 mg/kg	Intramuscular (IM)
Rats (Reproduction Study)	10, 33, or 100 mg/kg bw	N/A	Oral

Source:
EMA/CVMP/628/00-
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Pharmacokinetic Parameters

Parameter	Animal Model(s)	Value/Observation
Onset of Effect	Pigs, Cows, Sheep	15 to 30 minutes
Duration of Muscle Relaxant Effect	Pigs, Cows, Sheep	Up to several hours
Duration of Analgesic Effect	Pigs, Cows, Sheep	No longer than 90 minutes
Excretion (Rats, oral)	Rats	33% of unchanged denaverine in urine within 24 hours
Residue Depletion (Cows, IM)	Cows	Below limit of detection in all tissues after 1 or 3 days

Source: EMA/CVMP/628/00-
FINAL[[7](#)]

Parameter (Human)	Value	Route of Administration
Total Body Clearance	5.7 ml/min per kg	Intravenous
Volume of Distribution at steady-state	7.1 l/kg	Intravenous
Half-life	33.8 h	Intravenous
Absolute Bioavailability (aqueous solution)	37%	Oral

Source: Staab A, et al. (2003)
[8]

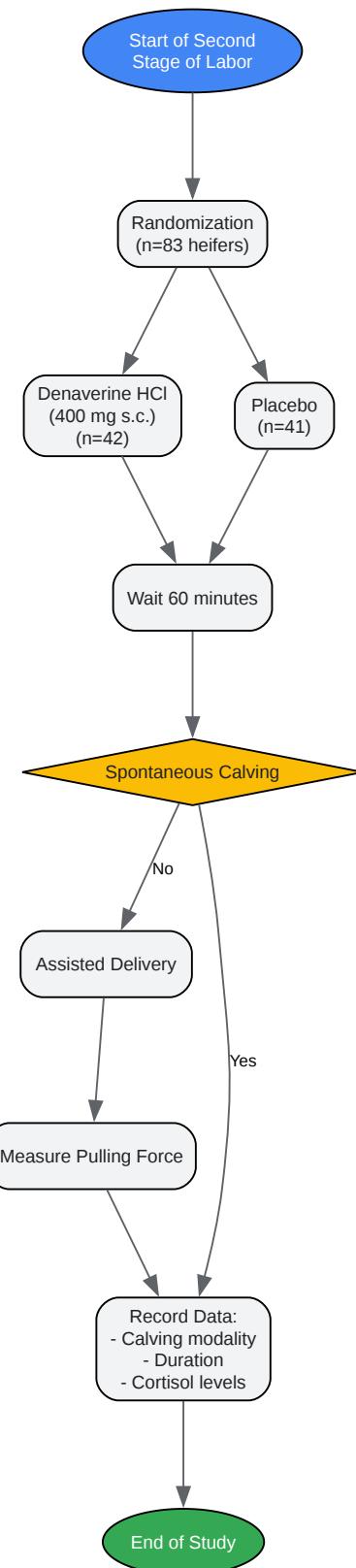
Clinical Trial Data in Cattle

Study	Animal Model	Treatment Group	Control Group	Key Findings
Zobel and Taponen (2014) [9]	100 Simmental cows and heifers	Denaverine hydrochloride and carbetocin	No treatment	Halved the need for assistance at parturition; Increased number of animals with birth canal dilated by >25 cm; Decreased difficult calving, need for episiotomy, and birth canal lesions; Fewer artificial inseminations per pregnancy (1.3 vs. 1.6); Shorter days open (67 vs. 78).
Lange et al. (2019)[10]	83 Holstein-Friesian heifers	Denaverine hydrochloride (400 mg)	Placebo	Significantly smaller area under the curve of pulling force × time in the treatment group; No significant effect on calving modality or duration of calving.

Experimental Protocols

Clinical Trial in Holstein-Friesian Heifers (adapted from Lange et al., 2019)

- Objective: To evaluate the effect of **Denaverine hydrochloride** on calving ease in Holstein-Friesian heifers.
- Study Design: A randomized, controlled, and blinded clinical trial.
- Animals: 83 Holstein-Friesian heifers.
- Procedure:
 - Heifers were randomly assigned to a treatment group (n=42) receiving 400 mg of **Denaverine hydrochloride** subcutaneously or a placebo group (n=41).
 - Treatment was administered 30 minutes after the onset of the second stage of labor.
 - If calving was not completed within 60 minutes of treatment, assisted delivery was performed using a mechanical calf puller.
 - Pulling force was measured using a digital force gauge.
 - Data on calving modality (spontaneous vs. assisted), duration of calving, and duration of calving assistance were recorded.
 - Serum cortisol concentrations were measured before and after parturition.
- Data Analysis: Statistical analysis was performed to compare the outcomes between the treatment and placebo groups.

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Caption: Experimental workflow for a clinical trial on calving ease.

In Vitro Smooth Muscle Contractility Assay

- Objective: To determine the relaxant effect of a compound on isolated smooth muscle tissue.
- Methodology:
 - Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat aorta) is dissected and mounted in an organ bath containing a physiological salt solution at a constant temperature and aerated with carbogen (95% O₂, 5% CO₂).
 - Contraction Induction: A contractile agent (agonist) such as acetylcholine, histamine, or potassium chloride is added to the bath to induce a stable contraction.
 - Compound Administration: The test compound (e.g., **Denaverine hydrochloride**) is added to the bath in increasing concentrations.
 - Data Recording: The tension of the muscle tissue is continuously recorded using a force transducer. The relaxant effect is measured as the percentage reduction in the agonist-induced contraction.
 - Data Analysis: Concentration-response curves are plotted to determine the EC₅₀ (half-maximal effective concentration) of the test compound.[11]

Conclusion

Denaverine hydrochloride is a well-established spasmolytic agent with a dual mechanism of action involving phosphodiesterase inhibition and anticholinergic effects. Its primary application in recent years has been in veterinary medicine to facilitate parturition. Clinical studies in cattle have demonstrated its efficacy in reducing the physical effort required during assisted calving and improving postpartum reproductive health, particularly when used in combination with other drugs. The detailed synthesis, pharmacological data, and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and veterinary science.

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